Product packaging for 2-Azaspiro[4.5]decan-6-one(Cat. No.:)

2-Azaspiro[4.5]decan-6-one

Cat. No.: B13488588
M. Wt: 153.22 g/mol
InChI Key: ZFJHQGUTKKQOLI-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-6-one is a spirocyclic organic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile and valuable synthetic building block. The unique spirocyclic scaffold is a privileged structure found in compounds with a range of biological activities. For instance, closely related 1-oxa-3-azaspiro[4.5]decan-2-one derivatives have been investigated as neuropeptide Y5 receptor antagonists for the potential treatment of disorders such as obesity, bulimia, and binge eating . Similarly, other substituted azaspiro[4.5]decane derivatives have been explored for a wide spectrum of therapeutic areas, including use as analgesic agents, and for the treatment of neurological disorders, metabolic diseases, and conditions related to neurotransmitter dysregulation . The structural motif of the azaspiro[4.5]decane system can be synthesized through various methods, including oxidative cyclization processes of olefinic precursors . As a key intermediate, this compound provides researchers with a rigid, three-dimensional framework that is useful for exploring novel chemical space and for the development of new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: The specific CAS number, molecular formula, and detailed safety data for this compound were not confirmed in the search results and require verification by the supplier. The information provided is based on the known properties of its structural isomers and related compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B13488588 2-Azaspiro[4.5]decan-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

2-azaspiro[4.5]decan-6-one

InChI

InChI=1S/C9H15NO/c11-8-3-1-2-4-9(8)5-6-10-7-9/h10H,1-7H2

InChI Key

ZFJHQGUTKKQOLI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCNC2)C(=O)C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azaspiro 4.5 Decan 6 One and Derivatives

Classical and Established Synthetic Routes

Established methods for the synthesis of the 2-azaspiro[4.5]decane core often rely on foundational organic reactions, adapted to create the unique spirocyclic structure. These routes include various cyclization strategies, multicomponent reactions, and transformations of key intermediates.

Cyclization Reactions for Spirocenter Formation

The creation of the quaternary spirocyclic carbon atom is the most critical step in the synthesis of these frameworks. Intramolecular cyclization reactions are a primary strategy to achieve this. One prominent method is the N-acyliminium ion spirocyclization. clockss.org In this approach, γ-pentenyl-γ-hydroxylactams are treated with a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to generate a reactive N-acyliminium ion. clockss.org The tethered alkene then acts as a nucleophile, attacking the iminium ion to forge the spirocyclic ring system, yielding 1-azaspiro[4.5]-7-decen-2-ones with high diastereoselectivity. clockss.org

Another strategy involves a [3+2] cycloaddition, which has been successfully employed to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com This method can utilize the reaction between 2-methylene-tetrahydronaphtalene-1-ones and N-cyclopropylanilines, integrating photocatalysis and organocatalysis to achieve the cycloaddition under mild conditions. mdpi.com This approach is noted for its high atom economy and excellent diastereoselectivity. mdpi.com

Cyclization Strategy Key Intermediates/Reactants Typical Reagents Product Type Key Features
N-Acyliminium Spirocyclizationγ-Pentenyl-γ-hydroxylactamsTMSOTf (Lewis Acid)1-Azaspiro[4.5]-7-decen-2-onesHigh diastereoselectivity clockss.org
[3+2] Cycloaddition2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilinesPhotocatalysis, Organocatalysis (Phosphoric Acid)2-Amino-spiro[4.5]decane-6-onesMild conditions, high atom economy, high diastereoselectivity mdpi.com

Mannich Reaction Based Approaches to Azaspiro Frameworks

The Mannich reaction is a powerful tool for carbon-carbon bond formation and the introduction of nitrogen-containing functional groups. nih.gov The reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a primary or secondary amine or ammonia. nih.gov The product, a β-amino-carbonyl compound, is known as a Mannich base. nih.gov

In the context of azaspiro frameworks, a Mannich-type reaction can be envisioned as a key step for constructing the pyrrolidinone ring. An intramolecular Mannich reaction, for instance, could be employed where a cyclohexanone (B45756) derivative bearing a tethered amine and an enolizable carbonyl group cyclizes to form the 2-azaspiro[4.5]decane skeleton. The versatility of the nitro-Mannich (aza-Henry) reaction, which reacts an imine with a nitroalkane to form a β-nitroamine, also provides a reliable pathway for synthesizing precursors to complex nitrogen-containing heterocycles. nih.gov

Reduction of Lactone and Lactam Intermediates

The synthesis of the target lactam, 2-azaspiro[4.5]decan-6-one, can be achieved through the transformation of related cyclic intermediates. One such approach is the reductive cyclization of γ- or δ-ketoesters. nih.gov In this biocatalytic strategy, the keto group undergoes reductive amination to form an amino ester, which then spontaneously and irreversibly cyclizes to the corresponding lactam. nih.gov This method offers a green chemistry approach to lactam synthesis.

Alternatively, a pre-existing spirocyclic lactone (where the nitrogen in the five-membered ring is replaced by oxygen) can serve as a precursor. Standard chemical methods can then be used to convert the lactone to the desired lactam, typically involving ring-opening with an amine source followed by recyclization.

Multi-Component Condensation Strategies

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more reactants in a single step. A notable example is the three-component condensation of a phenol, an α-branched aldehyde, and a nitrile under acid catalysis to form derivatives of this compound. researchgate.net

Specifically, the reaction of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in concentrated sulfuric acid yields 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net The use of a 2,6-disubstituted phenol is crucial to prevent side reactions like polymerization and to direct the cyclization to the desired spirocyclic product. researchgate.net This strategy allows for the rapid assembly of the complex azaspiro framework from simple and accessible starting materials. researchgate.net

Nitrile Reactant (R-CN) Resulting R' Group at Position 1 Product
MeS-CNMeS1-Methylthio-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Ph-CNPh1-Phenyl-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Me-CNMe1,3,3,7,9-Pentamethyl-2-azaspiro[4.5]deca-6,9-dien-8-one
Pyridin-2-yl-CNPyridin-2-yl1-(Pyridin-2-yl)-3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien-8-one

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry seeks to develop more efficient, selective, and safer methodologies. In the field of azaspirocycle synthesis, gold-catalyzed reactions have emerged as a powerful and elegant strategy.

Catalytic Dearomatizing Spirocyclization via Gold Carbene Species

A novel and highly efficient method for the synthesis of 2-azaspiro[4.5]decan-3-ones involves an intramolecular catalytic dearomatization of phenols via gold carbene species. researchgate.net This strategy avoids the use of hazardous diazo compounds, which are traditional carbene sources. researchgate.net

The reaction proceeds by the activation of an ynamide tethered to a phenol with a gold catalyst. This generates a gold carbene species, which then undergoes an intramolecular attack by the aromatic phenol ring. researchgate.netuic.edu This dearomatizing spirocyclization step constructs the spiro[4.5]decane core, converting the planar aromatic ring into a non-aromatic cyclohexadienone ring system. The use of an N-heterocyclic carbene (NHC) ligand and water as a co-solvent has been found to be critical for achieving high reactivity. researchgate.net This methodology is characterized by its mild reaction conditions, often proceeding under air, and its ability to generate densely functionalized spirocyclic products efficiently.

Tandem Cyclization Methods

Tandem reactions, where multiple bond-forming events occur in a single operation, provide an efficient and atom-economical approach to complex molecules. For the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, a novel tandem method has been developed. researchgate.netacs.orgnih.gov

This tandem strategy involves the activation of an amide with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), followed by a triflic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization. researchgate.netacs.orgnih.gov The activation of the amide carbonyl group by Tf2O generates a highly electrophilic intermediate. researchgate.net This intermediate then undergoes an intramolecular Friedel-Crafts-type reaction, where an electron-rich aromatic ring attacks the activated amide, leading to the formation of the spirocyclic core. researchgate.netacs.orgnih.gov This ipso-cyclization is a key step in constructing the quaternary spirocenter.

This methodology is the first to utilize N-(2-propyn-1-yl) amides as substrates in both the Tf2O-promoted secondary amide activation and the synthesis of azaspiro[4.5]deca-6,9-diene-8-ones. researchgate.netacs.orgnih.gov The use of these specific amides allows for a cascade reaction that involves activation of the amide carbonyl group, nucleophilic addition, intramolecular cyclization, and elimination. researchgate.net A variety of structurally novel 2-azaspiro[4.5]deca-1,6,9-trien-8-ones can be synthesized from N-(2-propyn-1-yl) amides and 1,3,5-trimethoxybenzenes using this method. researchgate.netacs.orgnih.gov

Reactant 1Reactant 2ReagentsProduct
N-(2-Propyn-1-yl) amides1,3,5-TrimethoxybenzenesTf2O, TfOH2-Azaspiro[4.5]deca-1,6,9-trien-8-ones researchgate.netacs.orgnih.gov

Radical-Mediated Cyclization Processes

Radical-mediated cyclizations offer a powerful tool for the construction of complex cyclic and spirocyclic frameworks. researchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance. The synthesis of spirocyclic compounds, including precursors to this compound, can be achieved through radical addition/ipso-cyclization/dearomatization processes. A metal- and oxidant-free route for affording azaspiro[4.5]deca-6,9-diene-3,8-dione has been developed via a photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide. researchgate.net This reaction proceeds through a radical addition, followed by an ipso-cyclization and dearomatization process at room temperature, successfully constructing C-C and C-I bonds. researchgate.net

Another approach involves a dearomative annulation cascade realized through photoredox-mediated C–O bond activation of aromatic carboxylic acids to produce spirocyclic frameworks. researchgate.net Mechanistically, an acyl radical is formed, which then undergoes a 6-exo-trig cyclization. researchgate.net Furthermore, photocatalysis can be employed to effect a radical spirocyclization that transforms biaryls into spirocyclic cyclohexadienones under mild reaction conditions. researchgate.net These radical-mediated methods provide versatile and efficient pathways to spirocyclic systems that are otherwise challenging to synthesize. nih.govrsc.org

Copper-Catalyzed Difluoroalkylation/Dearomatization

An efficient method for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been developed utilizing a copper-catalyzed difluoroalkylation of N-benzylacrylamides. rsc.org This reaction proceeds through a tandem sequence involving a radical addition followed by a dearomatizing cyclization process. rsc.org

The proposed mechanism commences with the generation of a difluoroalkyl radical from a precursor like ethyl bromodifluoroacetate, facilitated by a copper(I) catalyst. This radical then undergoes a 1,4-addition to the N-benzylacrylamide substrate. The resulting radical intermediate engages in a 5-exo-trig cyclization onto the tethered aromatic ring. This key spirocyclization step is followed by an oxidation and deprotonation sequence to afford the dearomatized 2-azaspiro[4.5]decadienone product. rsc.orgmdpi.com This cascade reaction provides a powerful tool for constructing valuable difluoroalkylated azaspiro[4.5]decadientriones under mild conditions. mdpi.com The resulting products can be further transformed into saturated spirocyclohexanone scaffolds or difluoroalkylated quinolinones. rsc.org

Entry N-benzylacrylamide Substrate Reagent Catalyst Yield (%)
Intramolecular Radical Coupling for Spirocyclic Construction

Intramolecular radical cyclization represents a powerful strategy for the formation of cyclic and polycyclic systems, including spirocyclic frameworks. thieme-connect.de These reactions often proceed with high stereo- and regioselectivity under mild conditions, tolerating a wide range of functional groups. thieme-connect.de The construction of the this compound core can be envisioned through the cyclization of a suitably designed radical precursor.

The general strategy involves the generation of a radical on a side chain appended to a nitrogen atom, which then cyclizes onto an acceptor group. For instance, a radical generated on an N-aryl- or N-alkylacrylamide derivative can initiate a cascade cyclization. Transition metals such as copper, manganese, or iron are often employed to mediate these radical reactions, allowing for the synthesis of complex molecules in a single step. thieme-connect.de A plausible pathway involves the formation of a carbon-centered radical which undergoes an intramolecular 5-exo or 6-endo cyclization to form the spirocyclic core. nih.gov For example, an electrochemically mediated process has been developed for phosphorylated azaspiro[4.5]di/trienones that involves a radical-initiated dearomative cyclization. researchgate.net

Photochemical Approaches to Spirocyclization

Photochemical methods offer unique pathways for the construction of complex molecular architectures, including spirocycles. A notable approach for synthesizing 2-amino-spiro[4.5]decane-6-ones involves a [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphthalene-1-ones, achieved through the integration of photocatalysis and organocatalysis. mdpi.com

This method is distinguished by its mild, metal-free reaction conditions and high atom economy. mdpi.com The reaction is proposed to begin with the formation of a hydrogen-bonded complex between the N-cyclopropylaniline and a chiral phosphoric acid catalyst. Upon photoirradiation, this complex undergoes a single-electron transfer to generate a radical intermediate, which then engages in the [3+2] cycloaddition to form the spiro[4.5]decane framework. This approach demonstrates excellent diastereoselectivity, achieving ratios of up to 99:1. mdpi.com

Table 2: Photocatalytic [3+2] Cycloaddition for 2-Amino-spiro[4.5]decane-6-ones mdpi.com

Entry 2-Methylene-1-one Substrate N-cyclopropylaniline Substrate Yield (%) Diastereomeric Ratio (dr)
1 2-Methylene-tetrahydronaphthalen-1-one N-cyclopropylaniline 88% 99:1

Spirocyclizations Involving Oxonium Ylides

Rhodium(II)-catalyzed reactions of cyclic α-diazocarbonyl compounds with ethers like tetrahydrofuran (B95107) (THF) provide an elegant route to spirocyclic systems via the formation and rearrangement of oxonium ylide intermediates. This methodology has been successfully applied to the synthesis of the 6-oxa-2-azaspiro[4.5]decane scaffold, a close analog of the target compound. mdpi.com The reaction is initiated by the formation of a rhodium carbene species from the diazo compound, which then interacts with the Lewis basic oxygen atom of THF to generate a cyclic oxonium ylide. mdpi.com

The generated oxonium ylide intermediate is highly reactive and predominantly undergoes a mdpi.comCurrent time information in Le Flore County, US.-Stevens rearrangement. mdpi.com This sigmatropic rearrangement involves the migration of an alkyl group from the positively charged oxygen atom to the adjacent carbanionic carbon of the ylide. In the reaction with THF, this process results in a formal [n+1] ring expansion of the THF moiety, expanding the five-membered ether ring into a six-membered ring and thereby constructing the spirocyclic framework. mdpi.com This transformation is a key step in forming the medicinally relevant 6-oxa-2-azaspiro[4.5]decane core from (E)-3-arylidene-4-diazopyrrolidine-2,5-diones. mdpi.com

A significant aspect of this methodology is the competition between the desired oxonium ylide formation/ mdpi.comCurrent time information in Le Flore County, US.-Stevens rearrangement pathway and a mechanistically distinct C-H insertion pathway. The rhodium carbene can also insert directly into one of the α-C-H bonds of the THF molecule, leading to a 3-(tetrahydrofur-2-yl)pyrrolidine derivative instead of the spirocycle. mdpi.com

Interestingly, the chemoselectivity between these two pathways can be controlled by adjusting the catalyst loading. mdpi.com Higher catalyst concentrations (e.g., 10 mol%) favor the C-H insertion product, whereas significantly lower catalyst loadings (e.g., 0.01 mol%) predominantly yield the spirocyclic product from the oxonium ylide rearrangement. This effect is attributed to the reversibility of the oxonium ylide formation; at lower catalyst concentrations, the equilibrium favors the ylide pathway, leading to the spirocycle. mdpi.com

Table 3: Influence of Rh(II) Catalyst Loading on Product Ratio mdpi.com

Entry Catalyst Catalyst Loading (mol%) Spirocycle (Rearrangement) Product Yield C-H Insertion Product Yield
1 Rh₂(esp)₂ 10 Low High
2 Rh₂(esp)₂ 1 - -
3 Rh₂(esp)₂ 0.1 - -

Electrocyclic Ring-Opening and Trapping of π-Allyl Cations

A powerful cascade reaction sequence for constructing cyclic and spirocyclic systems involves the silver(I)-promoted electrocyclic ring-opening of gem-dihalocyclopropanes. researchgate.net This strategy generates a reactive π-allyl cation intermediate that can be trapped by a tethered nucleophile to forge the new ring system. researchgate.netnih.gov

The process is initiated by the coordination of a silver(I) salt to a halogen on the gem-dihalocyclopropane ring, which facilitates a disrotatory electrocyclic ring-opening to form a π-allyl cation. researchgate.net If the substrate is designed with a suitably positioned internal nucleophile (such as an amine, alcohol, or carboxylate), an intramolecular cyclization ensues, trapping the cation to form a new ring. By carefully designing the acyclic precursor, this methodology can be applied to construct azaspirocyclic frameworks. For instance, a tethered amine or amide nitrogen can act as the nucleophile to attack the π-allyl cation, leading to the formation of the pyrrolidinone ring of the 2-azaspiro[4.5]decane system. researchgate.netnih.gov

Stereoselective and Enantioselective Synthesis

The biological activity of spirocyclic compounds is often dependent on the precise three-dimensional arrangement of their atoms, particularly at the spirocenter. Therefore, the development of stereoselective and enantioselective synthetic methods is of paramount importance.

Asymmetric catalysis is a powerful tool for the stereoselective synthesis of chiral molecules, including spiro N-heterocycles. jocpr.com The use of chiral catalysts creates a stereochemically defined environment that favors the formation of one enantiomer over the other. jocpr.com A variety of catalytic systems have been successfully employed for this purpose.

Organocatalysis : Chiral N-heterocyclic carbenes (NHCs) and Brønsted acids like chiral phosphoric acids have proven effective in catalyzing enantioselective spirocyclizations. nih.govnih.gov For instance, NHC catalysts have been used in cycloaddition reactions to generate spirocyclic oxindoles with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>99:1 dr). nih.gov

Transition-Metal Catalysis : Chiral complexes of transition metals such as rhodium, palladium, and iridium are widely used. jocpr.com Dirhodium tetracarboxylate catalysts, for example, can achieve highly enantioselective and diastereoselective cyclopropanations of exocyclic olefins to form azaspiro[n.2]alkanes. scilit.com

Combined Catalysis : The combination of organocatalysis and transition-metal catalysis has emerged as a particularly potent strategy. nih.gov This synergistic approach allows for novel reaction pathways and high levels of stereocontrol in the synthesis of optically pure spiro compounds. nih.gov

Achieving diastereoselectivity involves controlling the relative stereochemistry of multiple stereocenters created during a reaction. For spirocycles, this often pertains to the relationship between the spirocenter and other stereocenters on the rings.

One sophisticated strategy is the use of relay catalysis. A diastereoselective gold (Au) and palladium (Pd) relay catalytic tandem cyclization has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netclockss.org This one-pot procedure involves the in-situ generation of a furan-derived azadiene from an enynamide, which then undergoes a [2+4] cycloaddition. This method efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity, achieving diastereomeric ratios (dr) ranging from 6:1 to over 20:1. researchgate.netclockss.org

Another effective method is the N-acyliminium ion spirocyclization. The cyclization of γ-pentenyl-γ-hydroxylactams, derived from L-aspartic acid, yields 1-azaspiro[4.5]-7-decen-2-ones as single diastereomers. The stereochemical outcome is directed by a bulky dibenzylamino group on the pyrrolidinone ring, which forces the incoming alkene to add to the N-acyliminium ion from the sterically less hindered face.

Catalytic SystemReaction TypeProduct ClassDiastereomeric Ratio (dr)
Au/Pd RelayTandem Cyclization2-Oxa-7-azaspiro[4.5]decanes6:1 to >20:1
Substrate ControlN-Acyliminium Cyclization1-Azaspiro[4.5]-7-decen-2-onesSingle Diastereomer

Table 2: Comparison of Diastereoselective Spirocyclization Methodologies. researchgate.netclockss.org

The absolute and relative configuration of the spirocenter is dictated by the specific synthetic strategy employed. Enantioselective control is typically achieved by using chiral catalysts, which create a chiral pocket that differentiates between the two enantiotopic faces of the substrate during the key bond-forming step. The choice of catalyst and its ligands is crucial for achieving high enantiomeric excess (ee). Computational studies have shown that stereoselectivity can be controlled by how the substrate fits into the chiral pocket created by the catalyst's ligands. scilit.com

Diastereoselective control is often governed by substrate-inherent features or reagent control. In the N-acyliminium cyclization, the pre-existing stereocenter and its bulky substituent direct the approach of the reacting partner, leading to a single diastereomer. In relay catalysis, the stereochemical information is transferred through a series of catalytic intermediates, resulting in a highly diastereoselective outcome. researchgate.net Thus, a combination of catalyst design and substrate engineering provides precise control over the complex three-dimensional structure of the final spirocyclic product.

The strategic application of stereoselective methodologies is best exemplified in the total synthesis of complex natural products. The lepadiformine (B1252025) alkaloids, isolated from marine ascidians, feature a tricyclic core that includes an azaspiro[4.5]decane or related framework. Their intriguing structure and biological activity have made them popular targets for total synthesis.

Numerous elegant strategies have been developed for their enantioselective synthesis. One approach begins with the formation of a spirocyclic pyrrolidine (B122466) as a single diastereoisomer through a dianion addition strategy. Subsequent transformations, including a highly diastereoselective Grignard addition to an aminal intermediate, are used to construct the rest of the tricyclic system. Interestingly, the stereoselectivity of this addition was found to be dependent on the steric bulk of the nucleophile.

Other successful syntheses have employed reductive cyclization strategies and Dieckmann-type condensations to form the key tricyclic lactam intermediate. scilit.com These total syntheses showcase the power of modern synthetic methods to control stereochemistry and efficiently assemble complex, biologically relevant molecules containing the 2-azaspiro[4.5]decane core. scilit.com The first total synthesis of the natural enantiomer of (-)-lepadiformine definitively established its absolute stereochemistry.

Flow Chemistry and Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates. flinders.edu.auscielo.br Flow chemistry offers superior control over reaction parameters, enhanced safety profiles, and a more direct path to scalability, making it an ideal technology for the industrial production of molecules like this compound. almacgroup.comjst.org.in

Continuous flow processes are particularly advantageous for constructing key intermediates of azaspiro[4.5]decane systems. Multi-step syntheses, which are often cumbersome in batch mode due to the need for intermediate isolation and purification, can be streamlined into a single, continuous operation. flinders.edu.au This "telescoped" approach minimizes manual handling, reduces waste, and can significantly shorten production timelines. nih.gov

Key reactions in the synthesis of azaspiro[4.5]decane intermediates, such as cycloadditions, hydrogenations, or cyclizations, can be adapted to flow reactors. For instance, a critical [3+2] cycloaddition reaction to form the spirocyclic core, similar to methods used for related spiro[4.5]decane-6-ones, could be performed in a flow system. mdpi.com Reactant streams would be pumped and mixed at a T-junction before entering a heated or cooled reactor coil, allowing for precise control over residence time and temperature to maximize yield and diastereoselectivity.

The use of packed-bed reactors containing immobilized catalysts or reagents is another hallmark of flow synthesis. scielo.br For example, a hydrogenation step to reduce a precursor could be achieved by flowing the substrate through a heated column packed with a solid-supported catalyst, such as Palladium on carbon (Pd/C). nih.gov This setup not only facilitates the reaction but also simplifies product workup, as the catalyst is retained within the reactor.

Table 1: Illustrative Two-Step Continuous Flow Process for a Generic Azaspiro[4.5]decane Intermediate

Step Reaction Type Reactor Module Reagents Conditions Residence Time
1 Cycloaddition Heated Coil Reactor (10 mL PFA) Precursor A, Precursor B 120°C, 10 bar 15 minutes

| 2 | Hydrogenation | Packed-Bed Reactor (Pd/C catalyst) | Intermediate from Step 1, H₂ (gas) | 80°C, 20 bar | 5 minutes |

This table is illustrative and based on general principles of multi-step flow synthesis applied to analogous chemical transformations.

A primary advantage of flow chemistry is the streamlined optimization of reaction conditions, which is crucial for efficient industrial production. almacgroup.com The ability to rapidly screen parameters in a continuous fashion allows for the quick identification of optimal settings for yield, purity, and throughput. Key parameters that are typically optimized include temperature, pressure, reagent stoichiometry, and residence time (controlled by flow rate and reactor volume). jst.org.in

For the industrial synthesis of this compound, a design of experiments (DoE) approach can be implemented using an automated flow chemistry platform. This allows for the systematic variation of multiple parameters simultaneously to build a comprehensive reaction model. For example, in a key cyclization step, the system could automatically adjust temperature and pressure while monitoring the reaction outcome in real-time using in-line analytical techniques like HPLC or IR spectroscopy. flinders.edu.au This rapid data acquisition accelerates the development of a robust and high-yielding process.

The scalability of a flow process is often more predictable than with batch methods. almacgroup.com Once optimized on a laboratory scale (g/h), the process can typically be scaled to production levels ( kg/h ) by either running the system for longer durations ("scaling out") or by increasing the size of the reactor ("sizing up") without the need for significant re-optimization. almacgroup.com

Table 2: Example Optimization Parameters for a Key Formation Step of this compound in Flow

Parameter Range Explored Optimal Value Outcome
Temperature 80 - 150°C 135°C Maximized conversion rate
Pressure 5 - 20 bar 15 bar Prevented solvent boiling, improved gas solubility
Residence Time 2 - 20 min 8 min Achieved >95% conversion with minimal byproduct formation

| Reagent C Conc. | 0.1 - 0.5 M | 0.35 M | Highest yield without precipitation issues |

This table represents a hypothetical optimization process for industrial production, based on common practices in flow chemistry.

Retrosynthetic Analysis of the this compound Motif

Retrosynthetic analysis is a foundational strategy for planning the synthesis of complex target molecules by breaking them down into simpler, commercially available precursors. For the this compound motif, several logical disconnections can be proposed based on reliable and high-yielding chemical reactions.

The core structure features a spirocyclic junction, a lactam within a five-membered ring, and a ketone in a six-membered ring. The most strategic disconnections would target the formation of the spirocenter and the construction of the heterocyclic and carbocyclic rings.

One effective strategy involves a [3+2] cycloaddition approach, which has been successfully employed for the synthesis of substituted 2-amino-spiro[4.5]decane-6-ones. mdpi.com Applying this logic retrosynthetically (Scheme 1, Path A), the C-N and C-C bonds of the pyrrolidinone ring are disconnected. This leads back to a 2-methylene-cyclohexanone derivative (1 ) and an N-substituted cyclopropylamine derivative (2 ). This approach is powerful as it constructs the spirocenter and the nitrogen-containing ring in a single, convergent step.

An alternative approach focuses on an intramolecular cyclization to form one of the rings. A key disconnection could be made at the C-N bond of the lactam (Scheme 1, Path B), revealing an amino acid precursor with a spirocyclic carbon backbone (3 ). This intermediate could, in turn, be disconnected via a Michael addition, leading back to a cyclohexanone derivative (4 ) and a nitro-ester compound (5 ). This linear approach builds the carbon skeleton first, followed by the formation of the heterocycle.

A third strategy could rely on an N-acyliminium ion cyclization . This powerful C-C bond-forming reaction is effective for creating spirocyclic systems. clockss.org Disconnecting the C-C bond adjacent to the nitrogen (Scheme 1, Path C) reveals a precursor like the N-acyliminium ion intermediate (6 ), which would be generated from a more stable precursor containing a hydroxylactam and a tethered nucleophile, such as a vinyl silane or an alkene (7 ). This method is particularly useful for controlling stereochemistry at the spirocenter.

Each of these retrosynthetic pathways offers a viable route to the this compound core, with the choice of strategy often depending on the availability of starting materials, desired substitution patterns, and stereochemical requirements.

Reactivity, Transformations, and Functionalization of the 2 Azaspiro 4.5 Decan 6 One Core

Functional Group Interconversions

The carbonyl group of the 2-Azaspiro[4.5]decan-6-one core is a prime site for functional group interconversions, including oxidation and reduction reactions, as well as nucleophilic additions. These transformations alter the oxidation state of the carbonyl carbon and provide pathways to introduce new functional groups.

Oxidation Reactions:

While ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, specific oxidative reactions can be employed. libretexts.org Strong oxidizing agents, such as potassium permanganate, can lead to the cleavage of the cyclohexanone (B45756) ring, forming dicarboxylic acids. libretexts.orgbibliotekanauki.pl

A synthetically more useful oxidation is the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. libretexts.orgyoutube.com This reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org In the case of this compound, this would result in the formation of a seven-membered lactone.

Oxidation ReactionReagent(s)Product Type
Ring-Cleavage OxidationKMnO₄Dicarboxylic acid
Baeyer-Villiger OxidationmCPBALactone

Reduction Reactions:

The ketone functionality of this compound is readily reduced to a secondary alcohol using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones. masterorganicchemistry.compressbooks.pubumn.edu The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. masterorganicchemistry.compressbooks.pub This reduction leads to the formation of 2-Azaspiro[4.5]decan-6-ol. The stereoselectivity of such reductions in cyclic systems can be influenced by steric hindrance and the reaction conditions. nih.gov

Reduction ReactionReagent(s)Product
Ketone ReductionSodium borohydride (NaBH₄)2-Azaspiro[4.5]decan-6-ol

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction of ketones allows for the formation of a wide array of derivatives with new carbon-carbon or carbon-heteroatom bonds at the C6 position. The reaction mechanism typically involves the initial attack of the nucleophile on the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the alcohol product.

A variety of nucleophiles can be employed, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) for the introduction of alkyl or aryl groups, and cyanide ions to form cyanohydrins. The reactivity of the ketone towards nucleophiles can be enhanced by using acid catalysts, which protonate the carbonyl oxygen and increase the electrophilicity of the carbonyl carbon.

NucleophileReagent ExampleProduct Type
Alkyl/Aryl groupGrignard Reagent (R-MgBr)Tertiary Alcohol
CyanideSodium Cyanide (NaCN)Cyanohydrin

Derivatization Strategies

Beyond the direct modification of the ketone, the this compound scaffold can be further functionalized at the nitrogen atom and on the spirocyclic framework itself.

The secondary amine in the pyrrolidine (B122466) ring is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by treating the azaspirocycle with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. nih.govmdpi.com The choice of base and reaction conditions can be crucial to avoid side reactions. mdpi.com Alternative, greener approaches to N-alkylation are also being developed, for instance, using propylene carbonate as both a reagent and a solvent. mdpi.comnih.gov

N-Acylation: The nitrogen atom can also be acylated using acylating agents such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. nih.govorganic-chemistry.orgmdpi.com This reaction leads to the formation of an amide linkage and is a common strategy for modifying the properties of amine-containing compounds. Catalyst-free photochemical methods for N-acylation have also been reported for certain heterocyclic systems. chemistryviews.org

DerivatizationReagent(s)Functional Group Formed
N-AlkylationAlkyl halide, BaseTertiary Amine
N-AcylationAcid chloride or Anhydride (B1165640)Amide

Introducing substituents directly onto the carbon framework of the this compound skeleton is more challenging and generally requires multi-step synthetic sequences. Functionalization often relies on the inherent reactivity of the ketone. For example, α-functionalization of the ketone can be achieved under specific conditions. One approach involves an oxidative umpolung strategy, where the normal polarity of the enolate is reversed, allowing for the introduction of nucleophiles at the α-position. acs.org

Further modifications at the ketone position, beyond simple functional group interconversions, can lead to more complex spirocyclic systems. For instance, the ketone can be converted into an enolate and then participate in various carbon-carbon bond-forming reactions. Additionally, cycloaddition reactions can be employed to build more elaborate structures. For example, the synthesis of spirocyclic oxetanes can be achieved through Paternò–Büchi reactions of cyclic ketones. rsc.org

Ring Transformations and Rearrangements of the this compound Core

The rigid, three-dimensional structure of the this compound scaffold, featuring a ketone on the cyclohexane (B81311) ring, makes it a candidate for various ring transformation and rearrangement reactions. These reactions are often driven by factors such as ring strain, steric interactions, and the formation of more stable intermediates.

Ring Expansion and Contraction Methodologies

Ring Expansion

Ring expansion reactions of the this compound core would typically involve the conversion of the six-membered cyclohexane ring into a seven-membered ring. Several classical organic reactions could be hypothetically applied to achieve this transformation.

Beckmann Rearrangement : This reaction involves the acid-catalyzed rearrangement of an oxime to an amide. wikipedia.orgorganic-chemistry.org The ketone at C-6 of the this compound could be converted to its corresponding oxime. Treatment of this oxime with an acid, such as sulfuric acid or polyphosphoric acid, would likely lead to a ring-expanded lactam. wikipedia.org The migration of the carbon atom anti-periplanar to the leaving group on the nitrogen is a key feature of this reaction. organic-chemistry.org

Tiffeneau-Demjanov Rearrangement : This rearrangement provides a method for a one-carbon ring expansion of cyclic ketones. wikipedia.orglibretexts.org The reaction sequence would begin with the conversion of the C-6 ketone to a cyanohydrin, followed by reduction of the nitrile to a primary amine, yielding a 1-(aminomethyl)-cycloalkanol. Treatment of this intermediate with nitrous acid would generate a diazonium salt, which, upon loss of nitrogen gas, would form a carbocation that could undergo rearrangement to a ring-expanded ketone. wikipedia.orgwikipedia.org

Schmidt Reaction : The Schmidt reaction involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orgorganic-chemistry.org This reaction could potentially be used to insert a nitrogen atom into the cyclohexane ring of this compound, resulting in a lactam, similar to the product of a Beckmann rearrangement. The mechanism involves the protonation of the ketone, followed by the addition of hydrazoic acid and a subsequent rearrangement with the expulsion of nitrogen gas. wikipedia.org

Ring Contraction

Ring contraction of the cyclohexane ring in this compound would lead to a spiro[4.4]nonane derivative.

Favorskii Rearrangement : This reaction is a well-established method for the ring contraction of cyclic α-halo ketones. wikipedia.org The reaction would first require the selective halogenation of the C-5 or C-7 position of the this compound. Treatment of the resulting α-halo ketone with a base, such as an alkoxide, would lead to the formation of a cyclopropanone intermediate, which would then be opened by the base to yield a ring-contracted ester. wikipedia.orgmychemblog.com If a hydroxide base is used, a carboxylic acid would be formed. wikipedia.org

Intramolecular Rearrangement Reactions

Wagner-Meerwein Rearrangement : This type of rearrangement involves the 1,2-migration of an alkyl, aryl, or hydride group in a carbocationic intermediate. wikipedia.org Such a rearrangement could be initiated in the this compound system by generating a carbocation adjacent to the spirocyclic center. For example, conversion of the C-6 ketone to an alcohol, followed by acid-catalyzed dehydration, could lead to a carbocation that might undergo a Wagner-Meerwein rearrangement, potentially leading to a fused bicyclic system instead of the spirocyclic core. wikipedia.orgresearchgate.net The driving force for such a rearrangement would be the formation of a more stable carbocation.

Mechanistic Studies of Key Reactions

Elucidation of Reaction Pathways (e.g., radical, ionic)

The majority of the proposed transformations of the this compound core would likely proceed through ionic pathways .

Ionic Pathways : Reactions such as the Beckmann, Tiffeneau-Demjanov, Schmidt, and Wagner-Meerwein rearrangements all involve carbocationic or nitrenium ion intermediates. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org The formation and subsequent rearrangement of these charged species are characteristic of ionic reaction mechanisms. For instance, in the Beckmann rearrangement, the protonated oxime undergoes a rearrangement to form a nitrilium ion, which is then attacked by water. wikipedia.org Similarly, the Wagner-Meerwein rearrangement is defined by the migration of a group to an adjacent carbocation center. wikipedia.org

Radical Pathways : While less common for these types of rearrangements, it is conceivable that under specific conditions, radical-mediated reactions could occur. For example, photochemical induction could potentially lead to radical intermediates. The photo-Favorskii reaction, for instance, proceeds through a triplet diradical intermediate. wikipedia.org Radical spirocyclization reactions are also known, which could potentially be involved in the functionalization of the core structure.

Role of Catalysts in Directing Selectivity and Reactivity

Catalysts would play a crucial role in controlling the outcome of reactions involving the this compound core.

Acid Catalysis : Strong acids like sulfuric acid, polyphosphoric acid, and Lewis acids are essential for initiating many of the proposed rearrangements, such as the Beckmann and Wagner-Meerwein rearrangements. wikipedia.orgresearchgate.net The acid acts by protonating a functional group (e.g., the hydroxyl of an oxime or an alcohol), converting it into a good leaving group and facilitating the formation of a carbocationic intermediate.

Base Catalysis : The Favorskii rearrangement is a classic example of a base-catalyzed reaction. wikipedia.org The choice of base (e.g., hydroxide vs. alkoxide) can determine the nature of the final product (carboxylic acid vs. ester). wikipedia.org

Transition Metal Catalysis : Modern synthetic methods often employ transition metal catalysts to achieve high selectivity and efficiency. While not extensively documented for this specific molecule, transition metal catalysts could potentially be used for various functionalizations of the this compound core, such as C-H activation or cross-coupling reactions.

Kinetic and Thermodynamic Considerations

The outcome of many chemical reactions is governed by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic vs. Thermodynamic Control : In a reaction with multiple possible products, the product that forms the fastest is the kinetic product, while the most stable product is the thermodynamic product. masterorganicchemistry.com Reaction conditions such as temperature and reaction time can often be adjusted to favor one over the other. wikipedia.org For example, in a potential rearrangement of a derivative of this compound, a less-substituted, kinetically favored product might be obtained at lower temperatures, while a more-substituted, thermodynamically favored product might be formed at higher temperatures, assuming the reaction is reversible. masterorganicchemistry.com

The table below summarizes the key factors influencing the hypothetical transformations of this compound.

Reaction TypeKey TransformationDriving ForceTypical ReagentsProduct Class
Ring Expansion
Beckmann RearrangementKetone → Oxime → LactamFormation of stable amideH₂NOH, Acid (e.g., H₂SO₄)Lactam
Tiffeneau-DemjanovKetone → Aminoalcohol → Expanded KetoneRelease of N₂, Carbocation stabilityHCN, LiAlH₄, HNO₂Ketone
Schmidt ReactionKetone → LactamFormation of stable amide, Release of N₂HN₃, Strong AcidLactam
Ring Contraction
Favorskii Rearrangementα-Halo Ketone → Contracted Ester/AcidStrain release from cyclopropanoneHalogen, Base (e.g., NaOMe)Ester or Carboxylic Acid
Intramolecular Rearrangement
Wagner-MeerweinAlcohol → Rearranged Alkene/Substituted productCarbocation stabilityAcidFused Bicyclic System

Advanced Structural Characterization and Computational Studies

High-Resolution Spectroscopic Analysis (beyond basic identification)

Advanced spectroscopic methods are indispensable for a detailed characterization of the intricate structure of 2-Azaspiro[4.5]decan-6-one.

Advanced NMR Techniques for Stereochemical Elucidation

While standard 1H and 13C NMR are fundamental for confirming the basic carbon-nitrogen framework, advanced NMR techniques are crucial for unambiguously determining the stereochemistry of this compound and its derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools for this purpose. These 2D NMR experiments detect through-space interactions between protons that are in close proximity, providing definitive evidence for their relative stereochemistry.

For spirocyclic systems like this compound, NOESY can be used to establish the spatial relationships between protons on the pyrrolidinone ring and the cyclohexane (B81311) ring. For instance, correlations between the axial protons of the cyclohexane ring and the protons of the five-membered ring can help to define the orientation of the two ring systems relative to each other. The magnitude of the NOE enhancement can also provide quantitative information about inter-proton distances, further refining the three-dimensional structure in solution.

Vibrational Spectroscopy for Mechanistic Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a sensitive probe into the bonding and functional groups within this compound. mdpi.com Beyond simple functional group identification, these methods can provide valuable mechanistic insights into reactions involving this spiro-lactam. mdpi.com

The characteristic carbonyl (C=O) stretching frequency of the lactam is particularly informative. Shifts in this band under different reaction conditions or upon isotopic labeling can elucidate the involvement of the carbonyl group in reaction mechanisms, such as in enzymatic hydrolysis or in coordination to a metal center. For instance, a significant red shift (lowering of frequency) in the C=O stretching band would be indicative of hydrogen bonding to the carbonyl oxygen or coordination to a Lewis acid, which can be a key step in many catalytic transformations.

Furthermore, the low-frequency vibrational modes can provide information about the skeletal vibrations of the entire spirocyclic framework. Changes in these modes during a reaction can be correlated with conformational changes or alterations in the ring pucker, offering a dynamic view of the molecule's behavior.

Single-Crystal X-ray Diffraction for Definitive Structure Determination

The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. medchemexpress.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a static picture of the molecule in the solid state.

While a crystal structure for this compound itself is not publicly available, data for the closely related isomer, 2-Azaspiro[4.5]decan-3-one, exists and provides valuable insights into the expected structural features. nih.gov For spiro compounds, X-ray crystallography definitively establishes the relative stereochemistry at the spirocenter and any other stereocenters present in the molecule. It also reveals the preferred conformation of the fused ring system in the solid state. For instance, in analogous structures, the cyclohexane ring typically adopts a stable chair conformation, and the pyrrolidinone ring may adopt an envelope or twisted conformation. researchgate.netmdpi.com

The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding (e.g., involving the lactam N-H and C=O groups), can also be analyzed. This information is crucial for understanding the solid-state properties of the compound.

Parameter Description Typical Expected Values for Azaspiro-decanone Systems
Crystal SystemThe symmetry of the unit cell.Monoclinic, Orthorhombic
Space GroupThe specific symmetry elements of the crystal.P21/c, P-1
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the unit cell.Highly variable depending on the specific derivative and crystal packing.
Bond Lengths (e.g., C=O, C-N)The distances between bonded atoms.C=O: ~1.23 Å; C-N (lactam): ~1.34 Å
Bond Angles (e.g., C-N-C, O=C-N)The angles between three connected atoms.Highly dependent on ring strain and conformation.
Torsion AnglesThe dihedral angles that define the conformation of the rings.Defines the specific chair/envelope/twist conformations.

Computational Chemistry and Theoretical Modeling

Computational methods provide a powerful complement to experimental techniques, allowing for the exploration of molecular properties that may be difficult or impossible to measure directly.

Conformational Analysis and Energy Landscapes

The spirocyclic structure of this compound imparts significant conformational constraints. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, with the chair form typically being the most stable. The pyrrolidinone ring is also non-planar and can adopt various envelope and twisted conformations.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local energy minima) and the energy barriers between them (transition states). This allows for the construction of an energy landscape, which maps the relative energies of different conformations. Such studies can predict the most likely conformation of the molecule in the gas phase or in solution and can provide insights into its dynamic behavior. For complex molecules, the energy landscape can be rugged, with multiple minima and high energy barriers, indicating that the molecule may exist as a mixture of conformers.

Electronic Structure Calculations (e.g., DFT studies)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. mdpi.commdpi.com DFT calculations can provide valuable information about this compound, including:

Optimized Geometry: DFT can be used to predict the lowest energy geometry of the molecule, which can be compared with experimental data from X-ray crystallography, if available.

Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and its electronic excitation properties.

Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would be expected to show a negative potential around the carbonyl oxygen and a positive potential near the amide proton, indicating sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Properties: DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. Comparing these predicted values with experimental data can aid in the assignment of spectra and provide a deeper understanding of the molecule's structure and bonding.

Computational Method Information Gained Relevance to this compound
Conformational Search (e.g., Molecular Mechanics)Identification of stable conformers and their relative energies.Predicts the preferred 3D shape of the molecule.
Density Functional Theory (DFT)Optimized geometry, electronic properties (HOMO/LUMO), charge distribution.Provides insights into reactivity and spectroscopic properties.
Time-Dependent DFT (TD-DFT)Prediction of electronic absorption spectra (UV-Vis).Helps to understand the molecule's interaction with light.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical reactions can be predicted using computational methods, primarily through the application of Frontier Molecular Orbital (FMO) theory and the calculation of electrostatic potential surfaces. These methods help in identifying the most probable sites for electrophilic and nucleophilic attack, as well as predicting the stereochemical outcome of reactions.

Frontier Molecular Orbital (FMO) Theory:

According to FMO theory, the reactivity of a molecule is governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity). The energy and spatial distribution of these orbitals are key determinants of a molecule's reactivity.

For this compound, the location of the HOMO would indicate the most nucleophilic sites, likely the nitrogen atom of the amine and the oxygen atom of the carbonyl group, due to the presence of lone pairs of electrons. Conversely, the LUMO would be localized on the electrophilic centers of the molecule, primarily the carbonyl carbon atom.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

Hypothetical Frontier Molecular Orbital Analysis of this compound:

Molecular OrbitalEnergy (eV)LocalizationImplied Reactivity
HOMO-6.5Primarily on the nitrogen and oxygen atomsNucleophilic sites
LUMO+1.2Primarily on the carbonyl carbon atomElectrophilic site
HOMO-LUMO Gap7.7-High kinetic stability

This hypothetical data suggests that nucleophiles would preferentially attack the carbonyl carbon, while electrophiles would react with the nitrogen or oxygen atoms. The relatively large HOMO-LUMO gap would indicate that the molecule is kinetically stable under normal conditions.

Electrostatic Potential (ESP) Maps:

An electrostatic potential map provides a visual representation of the charge distribution within a molecule. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. For this compound, an ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the amine proton.

Prediction of Stereoselectivity:

Computational methods can also be employed to predict the stereoselectivity of reactions involving this compound. By calculating the energies of the transition states for the formation of different stereoisomers, it is possible to determine the most likely stereochemical outcome. For instance, in a study on the enantioselective synthesis of dibenzo 1-azaspiro[4.5]decanes, DFT calculations were successfully used to rationalize the high levels of diastereocontrol observed in the addition of a Grignard reagent to a chiral sulfinylimine. nih.gov A similar approach could be applied to predict the stereoselectivity of reactions at the carbonyl group or adjacent positions of this compound.

Molecular Dynamics Simulations (if applicable for interactions)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with their environment. While specific MD simulation studies on this compound are not prevalent in the literature, this technique could be applied to understand its interactions with solvents, receptors, or other molecules.

An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of the conformational changes, intermolecular interactions, and dynamic processes that occur at the atomic level.

Potential Applications of MD Simulations for this compound:

Solvation Studies: MD simulations can be used to model the solvation of this compound in different solvents. This would provide insights into the solvent's effect on the molecule's conformation and reactivity. For example, the stability of different conformers of the spirocyclic system could be assessed in polar versus nonpolar solvents.

Receptor Binding: If this compound or its derivatives are being investigated for biological activity, MD simulations could be used to study their binding to a target protein. These simulations can help to identify key binding interactions, predict the binding affinity, and understand the dynamic nature of the protein-ligand complex.

Self-Assembly: MD simulations could also be employed to investigate the potential for self-assembly of this compound molecules through intermolecular interactions such as hydrogen bonding.

Illustrative Data from a Hypothetical MD Simulation:

To illustrate the type of data that can be obtained from an MD simulation, consider a hypothetical simulation of this compound in a water box. The following table summarizes some of the potential outputs:

Simulation ParameterDescriptionPotential Finding
Root-Mean-Square Deviation (RMSD)A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.Low RMSD would indicate a stable conformation of the spirocyclic core.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.An RDF plot for water molecules around the carbonyl oxygen would show a high probability of finding water molecules at a certain distance, indicating strong hydrogen bonding.
Hydrogen Bond AnalysisIdentifies and quantifies the formation and lifetime of hydrogen bonds.Could quantify the number and duration of hydrogen bonds between the amide N-H and carbonyl C=O groups and surrounding water molecules.

In Silico Studies for Mechanistic Validation

In silico studies, which are computational investigations, play a crucial role in validating proposed reaction mechanisms. By calculating the energy profiles of different possible reaction pathways, it is possible to identify the most energetically favorable route and gain a deeper understanding of the reaction mechanism.

For the synthesis or reactions of this compound, DFT calculations can be used to locate the transition states and intermediates along a proposed reaction coordinate. The calculated activation energies can then be compared with experimental kinetic data to validate the proposed mechanism.

Example of Mechanistic Validation using Computational Chemistry:

While a specific study on this compound is not available, the approach can be exemplified by the aforementioned study on the synthesis of dibenzo 1-azaspiro[4.5]decanes. nih.gov In this work, DFT calculations were performed to rationalize the stereochemical outcome of the key synthetic step. By modeling the transition states for the addition of the Grignard reagent to the chiral N-tert-butanesulfinyl imine, the researchers were able to explain the experimentally observed high diastereoselectivity. The calculations showed a significant energy difference between the two diastereomeric transition states, which was in excellent agreement with the experimental findings.

A similar in silico approach could be applied to validate the mechanism of, for example, a key step in a novel synthesis of this compound or to understand the mechanism of a reaction where this compound is a starting material.

Hypothetical Reaction Coordinate for a Reaction of this compound:

The following table presents hypothetical data for a calculated reaction pathway, illustrating how computational results can be used to validate a mechanism.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactants0.0-
2Transition State 1 (TS1)+15.2Formation of a new C-C bond
3Intermediate 1-5.7Tetrahedral intermediate
4Transition State 2 (TS2)+10.1Proton transfer
5Products-20.3-

This hypothetical energy profile would suggest a two-step mechanism with a rate-determining first step (higher activation energy). The geometric parameters of the transition states would provide further insight into the bonding changes occurring during the reaction.

Applications As a Molecular Scaffold in Chemical Biology and Drug Discovery Research Mechanistic Focus

Scaffold Design Principles

The design and synthesis of molecules based on the 2-azaspiro[4.5]decan-6-one scaffold leverage several key strategies in modern medicinal chemistry to explore chemical space and optimize ligand-target interactions.

Design of Spirocyclic Azadecaline-Based Analogs

The design of analogs based on the spirocyclic azadecaline framework is centered on creating molecules with defined three-dimensional shapes to effectively probe the binding sites of biological targets. nih.gov The rigidity of the spirocyclic system reduces the entropic penalty upon binding to a protein, which can contribute to higher binding affinity. researchgate.net Medicinal chemists design these analogs by strategically placing substituents on the two rings to mimic the interactions of known ligands or to explore new binding pockets. nih.gov This rational design approach aims to create rigid spirocyclic scaffolds that are locked in a predicted "bioactive" conformation, enhancing their ability to interact with specific targets like the ribosome. nih.gov

Combinatorial Library Synthesis for Target Exploration

To efficiently explore the therapeutic potential of the this compound scaffold, combinatorial chemistry is often employed to generate large libraries of related compounds. This approach allows for the systematic modification of the core structure. For instance, different functional groups can be introduced at various positions on both the pyrrolidine (B122466) and cyclohexanone (B45756) rings. One synthetic strategy involves a multi-stage divergence approach, where a single precursor can be used to generate a large and diverse compound library, enabling broad exploration of structure-activity relationships. Research on related triazaspiro[4.5]decan-2-one frameworks has demonstrated the synthesis of compound libraries where different moieties are introduced at multiple positions, including the lactam nitrogen and other sites on the bicyclic core. nih.govresearchgate.net This method facilitates the rapid identification of initial hits against various biological targets.

Bioisosteric Replacement and Scaffold Hopping Strategies

The 2-azaspiro[4.5]decane scaffold is frequently used in bioisosteric replacement and scaffold hopping strategies. nih.govresearchgate.net These techniques involve replacing a part of a known active molecule with the spirocyclic core to improve properties like metabolic stability, solubility, or to create novel intellectual property. bldpharm.comnih.gov For example, azaspirocycles have been successfully used to replace morpholine (B109124) or piperazine (B1678402) rings in drug candidates, leading to lower lipophilicity (logD values) and improved selectivity. bldpharm.com Scaffold hopping aims to identify a novel core structure that maintains the key pharmacophoric features of the original molecule but possesses a different chemical backbone. nih.govdundee.ac.uk This can resolve issues such as toxicity or poor pharmacokinetics associated with the initial scaffold. dundee.ac.uk

Role in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a method for identifying lead compounds that starts with screening low-molecular-weight compounds, or "fragments," for binding to a target protein. nih.govmdpi.com The this compound core, with its high sp3-hybridized carbon content and three-dimensional character, serves as an excellent fragment. bldpharm.comresearchgate.net Such scaffolds provide valuable starting points that can be "grown" or linked together within the target's binding pocket to create more potent and selective leads. nih.gov The use of structurally diverse and complex fragments helps to explore chemical space efficiently and can lead to the discovery of novel binding modes and potent inhibitors. nih.govastx.com

Structure-Activity Relationship (SAR) and Mechanistic Insights

By synthesizing and testing various derivatives of the 2-azaspiro[4.5]decane scaffold, researchers can systematically probe how structural changes affect biological activity. This process is crucial for understanding the mechanism of action and for optimizing lead compounds.

Elucidation of Key Pharmacophoric Features for Target Interaction

Structure-activity relationship (SAR) studies on azaspiro[4.5]decane derivatives have provided critical insights into the key features required for biological activity. For example, in a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives designed as mitochondrial permeability transition pore (mPTP) inhibitors, the substituents at various positions were shown to significantly modulate inhibitory activity. researchgate.net It was found that aryl or arylalkyl substituents at the 3-position positively influenced activity for both acetamide (B32628) and carboxylic acid derivatives. researchgate.net

In another study involving 1-oxa-8-azaspiro[4.5]decane derivatives targeting sigma-1 (σ1) receptors, modifications to the scaffold led to compounds with high, nanomolar affinity. nih.gov The data from these studies help to build a pharmacophore model, which defines the essential spatial arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for optimal interaction with the target protein.

Below is a data table showing the binding affinities of various 1-oxa-8-azaspiro[4.5]decane derivatives for σ1 and σ2 receptors, illustrating the SAR for this closely related scaffold. nih.gov

CompoundR GroupKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
3 H12.1 ± 1.5307 ± 4525
4 F2.0 ± 0.388.6 ± 2.144
5 Cl1.1 ± 0.135.1 ± 1.232
6 Br0.47 ± 0.0511.2 ± 0.824
7 I0.98 ± 0.1210.7 ± 1.111
8 OCH₃1.1 ± 0.146.8 ± 5.643
9 CH₃1.9 ± 0.23.6 ± 0.42

Data sourced from a study on 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. nih.gov

This data demonstrates that small changes to the substituent (R group) on the aromatic ring attached to the core scaffold can significantly impact binding affinity and selectivity, highlighting the importance of this position as a key pharmacophoric feature for target interaction. nih.gov

Understanding Binding Modes at Molecular Targets (e.g., enzymes, receptors)

The inherent rigidity and defined three-dimensional shape of the azaspiro[4.5]decane scaffold are critical for its utility in drug discovery. Unlike flexible aliphatic chains, the spirocyclic system reduces the entropic penalty upon binding to a protein target, which can lead to higher affinity. This fixed orientation allows medicinal chemists to precisely position functional groups in space to engage with specific residues within an enzyme's active site or a receptor's binding pocket. This structural pre-organization is key to achieving both high potency and selectivity for the intended molecular target over closely related off-targets.

The azaspiro[4.5]decane core has been successfully incorporated into potent and selective enzyme inhibitors, particularly targeting protein kinases. The scaffold serves as a rigid anchor to orient substituents that can form key interactions, such as hydrogen bonds with the hinge region of a kinase's ATP-binding site or exploiting other nearby pockets to enhance affinity and selectivity.

For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of necroptosis and inflammation. nih.govresearchgate.net Structural optimization of a hit compound led to derivatives with significant inhibitory activity. nih.gov Similarly, another series of 2,8-diazaspiro[4.5]decan-1-one compounds yielded a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), enzymes involved in inflammatory signaling pathways. nih.gov In this case, the spirocyclic core was instrumental in achieving excellent potency and over 23-fold selectivity against the related JAK2 kinase. nih.gov

Research has also demonstrated that acyl-substituted azaspiro[4.5]decanes can act as selective inhibitors for the GABA transporter subtype 2 (GAT2), indicating the scaffold's utility in modulating neurotransmitter uptake systems.

Table 1: Enzyme Inhibition by Azaspiro[4.5]decane Derivatives

Compound Class Target Enzyme(s) Key Derivative Example IC₅₀ (nM) Reference
2,8-Diazaspiro[4.5]decan-1-one RIPK1 Compound 41 92 nih.gov

The defined stereochemistry of the azaspiro[4.5]decane scaffold makes it an excellent foundation for ligands targeting cell surface and intracellular receptors. By modifying the core and its substituents, researchers can fine-tune binding affinity and selectivity.

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity, selective ligands for sigma-1 (σ₁) receptors, which are implicated in a variety of neurological functions and diseases. nih.govresearchgate.net These studies showed that the spirocyclic framework could effectively replace more complex ring systems while maintaining nanomolar affinity. researchgate.net

In a different context, a series of 1-azaspiro[4.5]decan-10-yl amides were investigated for their interaction with opioid receptors. Certain tertiary amides within this series demonstrated potent and selective binding to the µ-opioid receptor, showcasing the scaffold's ability to present pharmacophoric elements in a conformation favored by a specific receptor subtype, while disfavoring interaction with others like the κ-opioid receptor. nih.gov

Table 2: Receptor Binding Affinity of Azaspiro[4.5]decane Derivatives

Compound Class Target Receptor Key Derivative Example Binding Affinity (Kᵢ, nM) Reference
1-Oxa-8-azaspiro[4.5]decane Sigma-1 (σ₁) Compound 8 0.47 - 12.1 nih.gov

Computational Approaches to SAR (e.g., docking, ADMET for likeness studies)

Computational chemistry is an indispensable tool for accelerating the development of drugs based on the azaspiro[4.5]decane scaffold. Molecular docking simulations, in particular, provide crucial insights into the binding modes of these compounds. nih.gov By modeling how a ligand fits into the three-dimensional structure of its target protein, researchers can rationalize observed structure-activity relationships (SAR) and make informed decisions for designing improved analogues.

For instance, in the development of the TYK2/JAK1 inhibitors, molecular docking simulations were used to understand how the spirocyclic derivatives interacted with the kinase active site, guiding the systematic exploration of SAR. nih.gov These models can predict key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to binding affinity and selectivity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely employed in early-stage discovery. These computational models assess the drug-likeness of novel azaspiro[4.5]decane derivatives, flagging potential liabilities such as poor solubility, metabolic instability, or potential toxicity long before resource-intensive synthesis and in vitro testing are performed. This allows for the prioritization of compounds with more favorable pharmacokinetic profiles.

Development of Chemical Probes for Biological Systems

The azaspiro[4.5]decane scaffold is not only used to create therapeutic candidates but also to develop chemical probes—specialized molecules designed to study biological systems. These probes can be used to identify new drug targets, validate existing ones, or visualize biological processes.

A powerful strategy in chemical biology is the use of labeled probes. This involves incorporating a reporter tag, such as a radioactive isotope or a fluorescent dye, into a high-affinity ligand. The azaspiro[4.5]decane framework has proven amenable to such modifications.

A notable example is the synthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane and 8-(4-(2-[¹⁸F]Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane . nih.govnih.gov These compounds, which incorporate the positron-emitting isotope Fluorine-18, were designed as radioligands for Positron Emission Tomography (PET) imaging of sigma-1 receptors in the brain and in tumors. nih.govnih.gov The synthesis involves a nucleophilic substitution reaction to introduce ¹⁸F onto a precursor molecule. The resulting radiotracer allows for the non-invasive visualization and quantification of its target receptor in vivo, providing invaluable information on receptor distribution and occupancy. nih.gov

Chemical proteomics aims to identify the protein targets of a small molecule on a proteome-wide scale. A common technique is photo-affinity labeling, where a probe is designed with three key components: the core ligand (e.g., an azaspiro[4.5]decane derivative), a photo-reactive group (like a diazirine), and an enrichment handle (such as biotin).

While a specific application for a this compound probe has not been detailed in the literature, the methodology is well-established. rsc.orgnih.gov A hypothetical probe based on this scaffold would be incubated with cells or cell lysates. Upon exposure to UV light, the photo-reactive group would activate and form a covalent bond with any nearby proteins, primarily the specific binding partners of the ligand. The biotin (B1667282) handle would then be used to enrich these covalently-labeled proteins, which are subsequently identified using mass spectrometry. This powerful, unbiased approach can confirm intended targets and uncover novel off-targets, providing a deeper understanding of a compound's mechanism of action. nih.gov

Future Directions and Uncharted Avenues

Exploration of Novel Ring Systems Incorporating the Azaspiro[4.5]decane Motif

The inherent three-dimensionality of the 2-azaspiro[4.5]decane core makes it an attractive starting point for the design of novel, complex heterocyclic systems. Future research will likely focus on the strategic incorporation of this motif into larger, polycyclic architectures to explore new chemical space and generate compounds with unique pharmacological profiles.

One promising avenue is the fusion of the azaspiro[4.5]decane system with other heterocyclic rings known for their biological activity, such as indoles, quinolines, and pyrimidines. Such molecular hybrids could exhibit synergistic or entirely new biological activities. For instance, the synthesis of novel pyridazine (B1198779) derivatives anellated with different nitrogen heterocyclic moieties has been achieved by transforming spiro[cycloalkane]pyridazinones. researchgate.net This approach could be adapted to the 2-azaspiro[4.5]decan-6-one core to generate novel compounds.

Furthermore, the development of diversity-oriented synthesis strategies will be crucial for rapidly generating libraries of complex molecules based on the azaspiro[4.5]decane scaffold. nih.gov These strategies could employ multicomponent reactions and ring-closing metathesis to introduce a wide range of structural diversity. nih.gov For example, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been developed, which forms three carbon-carbon bonds in a domino reaction. nih.gov The exploration of such novel ring systems holds significant potential for the discovery of new therapeutic agents.

Development of More Sustainable and Atom-Economical Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry. Future efforts in the synthesis of this compound and its derivatives will undoubtedly focus on the development of more sustainable and atom-economical methods that minimize waste and environmental impact. rsc.org

Key areas of focus will include the use of catalytic methods, particularly those employing earth-abundant and non-toxic metals. mdpi.com For example, palladium-catalyzed reactions have been used in the synthesis of diazaspiro[4.5]decane scaffolds. nih.gov The development of catalytic systems that can achieve high yields and selectivity under mild reaction conditions will be a priority. Additionally, the use of greener solvents, such as water or bio-based solvents, and the implementation of solvent-free reaction conditions will be explored. mdpi.com

Atom economy, a measure of the efficiency of a chemical reaction in converting reactants to the desired product, will also be a critical consideration. Synthetic strategies that maximize the incorporation of all reactant atoms into the final product, such as cycloaddition and multicomponent reactions, will be favored. Microwave-assisted synthesis is another green approach that can lead to shorter reaction times, higher yields, and reduced solvent usage. mdpi.com

Integration of Machine Learning and AI in Design and Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of novel compounds, including derivatives of this compound. researchgate.net These computational tools can accelerate the discovery process by predicting the biological activity of virtual compounds and proposing efficient synthetic routes. nih.govnih.gov

Expanding Mechanistic Understanding of Biological Interactions through Advanced Biophysical Techniques

A deeper understanding of the molecular mechanisms by which this compound and its derivatives interact with their biological targets is crucial for the rational design of more potent and selective therapeutic agents. Advanced biophysical techniques will play a pivotal role in elucidating these interactions at an atomic level. researchgate.net

A variety of biophysical methods can be employed to study protein-ligand interactions. nih.govresearchgate.net Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information on the binding affinity, kinetics, and thermodynamics of these interactions. researchgate.netnih.govnih.gov For instance, NMR spectroscopy can be used to map the binding site of a ligand on its protein target. researchgate.net

X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of ligand-protein complexes, revealing the specific molecular interactions that govern binding. This structural information is invaluable for structure-based drug design, allowing for the optimization of ligand binding through targeted chemical modifications. The application of these advanced biophysical techniques will undoubtedly provide a more comprehensive understanding of the biological interactions of this compound derivatives, paving the way for the development of next-generation therapeutics.

Potential as Precursors in Total Synthesis of Complex Natural Products

The this compound core is a recurring structural motif in a number of biologically active natural products. clockss.org This makes it a valuable chiral building block for the total synthesis of these complex molecules. uni-bayreuth.de The "escape from flatland" approach in drug discovery, which favors three-dimensional cyclic aliphatic structures that mimic natural products, further highlights the importance of this scaffold. researchgate.net

For example, the 1-azaspiro[4.5]decane core is found in alkaloids such as FR901483 and TAN1251, which possess immunosuppressant and muscarinic acetylcholine (B1216132) receptor antagonist activities, respectively. clockss.org Synthetic strategies aimed at the total synthesis of these and other natural products could utilize this compound as a key starting material or intermediate. The development of efficient and stereoselective methods for the synthesis of functionalized this compound derivatives will be critical for their successful application in natural product synthesis.

Furthermore, the use of this compound as a precursor can facilitate the synthesis of novel analogs of natural products, leading to the development of new therapeutic agents with improved pharmacological properties. uni-bayreuth.de The strategic application of this versatile scaffold in the total synthesis of complex natural products represents a significant and promising area for future research.

Q & A

Q. How can this compound be integrated into materials science research?

  • Methodology : Explore its use as a ligand for metal-organic frameworks (MOFs) or chiral catalysts. Characterize coordination behavior via IR spectroscopy and X-ray diffraction. Test catalytic efficiency in asymmetric synthesis (e.g., enantioselective aldol reactions) .

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